1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-

Vue d'ensemble

Description

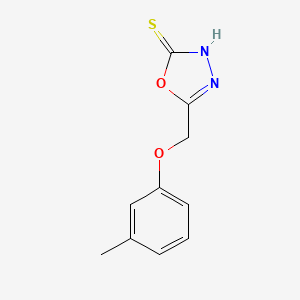

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiol group at the 2-position and a m-tolyloxymethyl group at the 5-position. It is a white solid with a distinct odor and is soluble in common organic solvents such as ethanol and ethyl acetate .

Méthodes De Préparation

The synthesis of 1,3,4-oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The general synthetic route can be summarized as follows:

Reaction of Acylhydrazide with Carbon Disulfide: The acylhydrazide reacts with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcohol solvent like ethanol.

Cyclization and Acidification: The reaction mixture is then acidified, leading to the cyclization and formation of the oxadiazole ring.

Analyse Des Réactions Chimiques

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or other derivatives.

Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxy methyl)- is characterized by its molecular formula and specific structural features that contribute to its reactivity and biological properties. The compound contains a thiol group (-SH) which is known for its nucleophilic characteristics, making it a potential candidate for various chemical reactions and interactions.

Medicinal Chemistry Applications

1. Lipoxygenase Inhibition

Recent studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant inhibitory activity against lipoxygenase (LOX), an enzyme implicated in inflammatory processes and certain cancers. A study reported the synthesis of a series of p-tolyloxy-1,3,4-oxadiazole acetamides that demonstrated promising IC50 values ranging from 21.5 µM to 96.3 µM against soybean LOX . This suggests potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Activity

Compounds containing the oxadiazole moiety have been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit effective antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

3. Anticancer Research

The structural attributes of 1,3,4-oxadiazoles allow for modifications that enhance their anticancer efficacy. Studies are ongoing to explore their mechanism of action against various cancer cell lines, focusing on their ability to induce apoptosis and inhibit tumor growth .

Agricultural Applications

1. Pesticide Development

The unique properties of oxadiazole derivatives are being explored in the development of new pesticides. Their ability to disrupt biological processes in pests while being less harmful to non-target organisms makes them attractive candidates for sustainable agriculture .

2. Plant Growth Regulators

Research has indicated that certain oxadiazole compounds can act as plant growth regulators, promoting growth and resistance to environmental stressors. This application is crucial for enhancing crop yield and resilience in changing climates .

Materials Science Applications

1. Polymer Chemistry

1,3,4-Oxadiazoles are utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Their incorporation into polymer matrices can improve material performance in various applications including coatings and composites .

2. Sensor Technology

The electrochemical properties of oxadiazoles make them suitable for sensor applications. Studies have investigated their use in developing sensors for detecting environmental pollutants due to their sensitivity and selectivity .

Case Studies

Mécanisme D'action

The mechanism of action of 1,3,4-oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . Additionally, it can interact with nucleic acids and proteins, leading to cytotoxic effects on malignant cells .

Comparaison Avec Des Composés Similaires

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- can be compared with other similar compounds, such as:

5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound also contains a thiol group at the 2-position but has a phenyl group at the 5-position instead of a m-tolyloxymethyl group.

2-Mercapto-5-phenyl-1,3,4-oxadiazole: Similar to the above compound, it has a mercapto group and a phenyl group but lacks the m-tolyloxymethyl substitution.

The uniqueness of 1,3,4-oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-oxadiazole-2-thiol, 5-(m-tolyloxy-methyl)- is a notable member of this class, exhibiting promising potential in various therapeutic applications, particularly in anticancer and antimicrobial activities.

Structural Characteristics

The molecular formula of 1,3,4-oxadiazole-2-thiol, 5-(m-tolyloxy-methyl)- is , with a distinct structural configuration that contributes to its biological properties. The compound features a thiol group and an oxadiazole ring, which are critical for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to 1,3,4-oxadiazole-2-thiol have shown effective inhibition against various cancer cell lines:

These findings indicate that this class of compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including the inhibition of key signaling pathways such as EGFR and Src kinases.

Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives has been extensively documented. Compounds with similar structures have been tested against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Comparable to amoxicillin | |

| Pseudomonas aeruginosa | Stronger than ampicillin | |

| Mycobacterium bovis | Inhibition in active/dormant states |

These results highlight the potential of oxadiazole derivatives as new antimicrobial agents capable of overcoming resistance in various bacterial strains.

Study on Anticancer Activity

A comprehensive study evaluated the anticancer activity of various oxadiazole derivatives. Among them, certain compounds exhibited high growth inhibition percentages against multiple cancer cell lines:

- MDA-MB-435 (Melanoma) : Growth Percent (GP) = 6.82

- HCT-15 (Colon Cancer) : GP = 39.77

These compounds were subjected to molecular docking studies to elucidate their binding affinities and mechanisms of action against cancer targets .

Study on Antimicrobial Resistance

In light of rising antimicrobial resistance, a series of oxadiazole derivatives were synthesized and tested for their efficacy against resistant strains. One notable compound displayed significant activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis, indicating its potential role in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(m-tolyloxymethyl)-1,3,4-oxadiazole-2-thiol?

The compound is typically synthesized via cyclization of acid hydrazides. A general protocol involves:

- Reacting substituted acid hydrazides with carbon disulfide (CS₂) under alkaline conditions (e.g., KOH/ethanol) and refluxing for 6–12 hours .

- Acidifying the reaction mixture to precipitate the thiol derivative, followed by recrystallization (e.g., ethanol/water) for purification .

- Monitoring reaction progress via TLC (silica gel, mobile phase: ethyl acetate/hexane) .

Q. How is the structural characterization of this compound validated?

Characterization relies on spectroscopic and analytical methods:

- IR spectroscopy : Confirms the presence of -SH (thiol) stretches (~2500–2600 cm⁻¹) and C=N/C-O bonds (1600–1650 cm⁻¹) .

- ¹H/¹³C NMR : Identifies m-tolyloxymethyl protons (δ 2.3–2.5 ppm for methyl, δ 4.5–5.0 ppm for -OCH₂-) and oxadiazole ring carbons (δ 150–165 ppm) .

- Mass spectrometry : Molecular ion peaks align with theoretical molecular weights (e.g., [M+H]⁺) .

Q. What solvents and conditions optimize recrystallization?

Ethanol-water mixtures (3:1 ratio) are commonly used due to the compound’s moderate polarity. Gradual cooling after hot filtration improves crystal purity and yield (~70–85%) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

- Reagent stoichiometry : Excess CS₂ (1.5–2.0 equiv) ensures complete cyclization of hydrazides .

- Catalysis : Adding catalytic iodine (5 mol%) enhances reaction efficiency in cyclization steps .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Derivatization : Mannich reactions with primary/secondary amines (e.g., morpholine, piperazine) introduce side chains to the thiol group, altering lipophilicity and bioactivity .

- In vitro assays : Cytotoxicity against cancer cell lines (e.g., 4T1, CT26) via MTT assays, comparing IC₅₀ values of derivatives .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target enzymes like tubulin or topoisomerase .

Q. How do conflicting data on biological activity arise, and how can they be resolved?

- Source variability : Differences in cell line sensitivity (e.g., CT26 vs. HeLa) or assay protocols (e.g., incubation time) may explain discrepancies .

- Impurity interference : By-products from incomplete cyclization (e.g., unreacted hydrazides) can skew bioactivity results. Purity validation via HPLC (>95%) is critical .

- Solubility factors : Use of DMSO in stock solutions may affect compound stability; control experiments with vehicle-only groups are essential .

Q. Methodological Challenges

Q. What analytical techniques resolve ambiguities in NMR interpretation?

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling (e.g., m-tolyl group) and correlates ¹H/¹³C signals .

- Variable-temperature NMR : Clarifies dynamic effects (e.g., hindered rotation in -OCH₂- groups) .

Q. How can reaction pathways be confirmed for complex derivatives?

Propriétés

IUPAC Name |

5-[(3-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-3-2-4-8(5-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXGWMZQIKEMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216364 | |

| Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66178-72-1 | |

| Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066178721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.